N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Liu, Shih, and Hu (1987) on the cyclocondensation of 3-amino-2-iminonaphtho[1,2-d]thiazole with oxalic acid derivatives discusses the synthesis of compounds related to thiazolo[3,2-b][1,2,4]triazole, demonstrating the chemical processes involved in creating such compounds (Liu, Shih, & Hu, 1987).
- Narayana, Raj, and Sarojini (2010) synthesized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles and characterized them spectroscopically, contributing to the understanding of the structural and chemical characteristics of similar compounds (Narayana, Raj, & Sarojini, 2010).
Pharmacological Potential
- Fedotov, Hotsulia, and Panasenko (2022) explored the synthesis and properties of pyrazole and 1,2,4-triazole derivatives, focusing on their potential pharmacological applications. This research is relevant for understanding the biological potential of compounds including thiazolo[3,2-b][1,2,4]triazol derivatives (Fedotov, Hotsulia, & Panasenko, 2022).
- In 2013, El‐Kazak and Ibrahim synthesized polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, evaluated for their antimicrobial activity, highlighting the potential of these compounds in medical applications (El‐Kazak & Ibrahim, 2013).
Anticonvulsant and Antioxidant Activities
- Vijaya Raj and Narayana (2006) described a one-step synthesis of thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones and evaluated their anticonvulsant activity, suggesting potential therapeutic applications for neurological disorders (Vijaya Raj & Narayana, 2006).
- Aktay, Tozkoparan, and Ertan (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their protective effects against ethanol-induced oxidative stress, indicating the antioxidant properties of these compounds (Aktay, Tozkoparan, & Ertan, 2005).
Anticancer Activity
- Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and evaluated their anticancer activity, providing insights into the potential use of similar compounds in cancer treatment (Tumosienė et al., 2020).
- Lesyk et al. (2007) synthesized thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated their anticancer activity, suggesting the potential effectiveness of these compounds against various cancer cell lines (Lesyk et al., 2007).
Mechanism of Action
Target of action
Compounds containing a 1,2,4-triazole moiety are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of these compounds can vary widely depending on their exact structure and substituents.
Mode of action
The mode of action of 1,2,4-triazole derivatives often involves interactions with biological receptors through hydrogen bonding and dipole interactions . The exact nature of these interactions would depend on the specific targets of the compound.
Biochemical pathways
The biochemical pathways affected by 1,2,4-triazole derivatives can be diverse, given their wide range of biological activities. They might interact with enzymes, receptors, or other proteins, thereby affecting various signaling pathways within the cell .
Pharmacokinetics
The ADME properties of 1,2,4-triazole derivatives can vary widely depending on their exact structure and substituents. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties for some 1,2,4-triazole derivatives .
Result of action
The molecular and cellular effects of 1,2,4-triazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth or survival, among others .
Action environment
The action, efficacy, and stability of 1,2,4-triazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s solubility, stability, and ability to reach its target .
properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-15-4-8-17(9-5-15)25-22(30)21(29)24-13-12-18-14-32-23-26-20(27-28(18)23)16-6-10-19(31-2)11-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAPXXOVYGSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide |
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